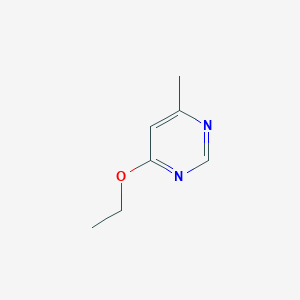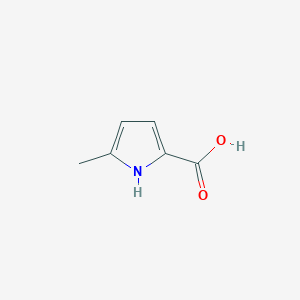
2,5-Dimethyl-3-nitropyridine
Übersicht
Beschreibung
2,5-Dimethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .
Synthesis Analysis
2,5-Dimethyl-3-nitropyridine can be synthesized through a number of methods including nitration of 2,5-dimethylpyridine . The reaction conditions involve the use of potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane under an inert atmosphere and heat refluxing for 7.5 hours .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-3-nitropyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 19 bonds .Chemical Reactions Analysis
The reaction mechanism of nitration in the synthesis of 2,5-Dimethyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Nitropyridines
- Summary of the Application: Nitropyridines are synthesized from pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Methods of Application: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Application 2: Nonlinear Optics
- Summary of the Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
- Methods of Application: The crystal was grown by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
- Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
Application 3: Synthesis of Imidazopyridines
- Summary of the Application: From 4-aminopyridine, imidazopyridines have been synthesized .
- Methods of Application: The reaction mechanism involves the reaction of 4-aminopyridine with appropriate reagents to form imidazopyridines .
- Results or Outcomes: The synthesis of imidazopyridines from 4-aminopyridine has been successfully achieved .
Application 4: Synthesis of 2-Substituted-5-Nitropyridines
- Summary of the Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
- Methods of Application: The reaction involves the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine, which is then used to synthesize 2-substituted-5-nitropyridines .
- Results or Outcomes: The synthesis of 2-substituted-5-nitropyridines from 3-nitropyridine has been successfully achieved .
Application 5: Vicarious Substitution
- Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method .
- Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
- Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Application 6: Oxidative Substitution
- Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the oxidative substitution method .
- Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
- Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTIWFKSSFPXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504830 | |
| Record name | 2,5-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-nitropyridine | |
CAS RN |
52381-06-3 | |
| Record name | 2,5-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)

